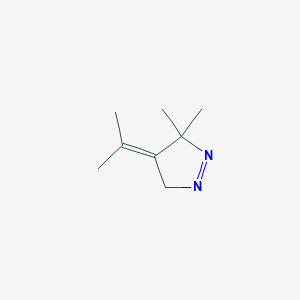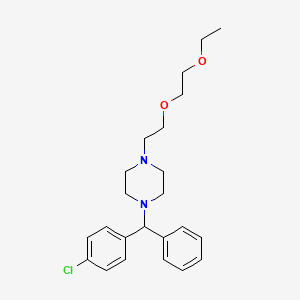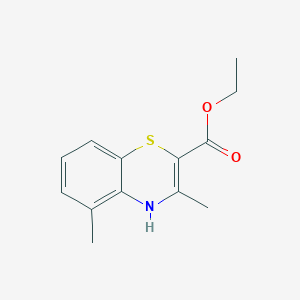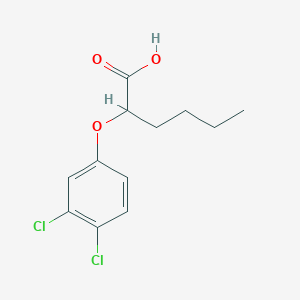![molecular formula C15H18ClNS B14341040 N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine CAS No. 92954-23-9](/img/structure/B14341040.png)
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine is a chemical compound characterized by its unique structure, which includes a chloronaphthalene moiety linked to an ethylethanamine group via a sulfanyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine typically involves the reaction of 4-chloronaphthalene-1-thiol with N-ethylethanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloronaphthalene-1-thiol and N-ethylethanamine.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A base, such as sodium hydride or potassium carbonate, is used to deprotonate the thiol group, facilitating the nucleophilic attack on the ethylethanamine.
Product Isolation: The product is isolated by standard purification techniques, such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the naphthalene ring or the ethylethanamine group.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(4-Bromonaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
- N-{[(4-Fluoronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
- N-{[(4-Methoxynaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
Uniqueness
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chloronaphthalene moiety provides distinct electronic and steric properties, making this compound valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
92954-23-9 |
|---|---|
Fórmula molecular |
C15H18ClNS |
Peso molecular |
279.8 g/mol |
Nombre IUPAC |
N-[(4-chloronaphthalen-1-yl)sulfanylmethyl]-N-ethylethanamine |
InChI |
InChI=1S/C15H18ClNS/c1-3-17(4-2)11-18-15-10-9-14(16)12-7-5-6-8-13(12)15/h5-10H,3-4,11H2,1-2H3 |
Clave InChI |
QRUSXQITSOJKRX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CSC1=CC=C(C2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


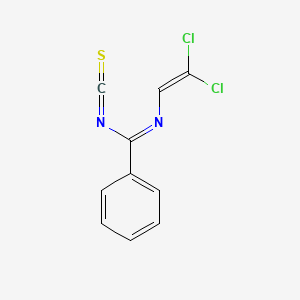
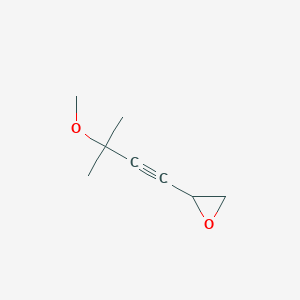
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
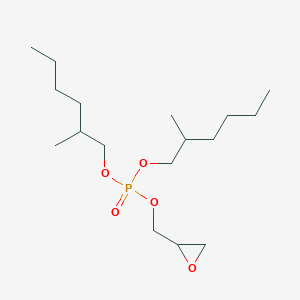
![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)
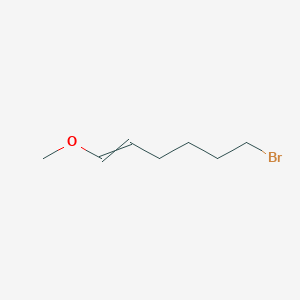
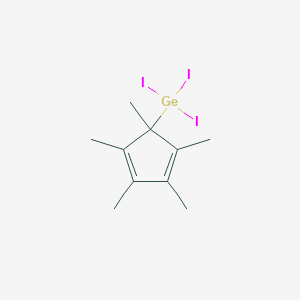

![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
